Chloronectrin

Anticancer drug discovery Natural product cytotoxicity Structure-activity relationship

Chloronectrin (CAS 38965-84-3, molecular formula C₂₅H₃₃ClO₆, molecular weight 464.98 g/mol) is a meroterpenoid natural product first isolated from the fungus Nectria coccinea as part of a family of antibiotics including LL-Z1272-β, ascochlorin (LL-Z1272-γ), LL-Z1272-δ, and LL-Z1272-ε. Its structure, based on 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde, belongs to the ascochlorin-type meroterpenoid class and contains a chlorine atom that distinguishes it from certain dechlorinated analogs.

Molecular Formula C25H33ClO6
Molecular Weight 465.0 g/mol
Cat. No. B15567245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloronectrin
Molecular FormulaC25H33ClO6
Molecular Weight465.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H33ClO6/c1-13(7-9-18-23(30)19(12-27)15(3)22(26)24(18)31)21(32-17(5)28)11-25(6)14(2)8-10-20(29)16(25)4/h7,12,14,16,21,30-31H,8-11H2,1-6H3/b13-7+/t14-,16+,21?,25+/m1/s1
InChIKeyJIHNIFVHUVCKQA-VSKPUXFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chloronectrin (CAS 38965-84-3) for Procurement: Chemical Identity and Core Properties


Chloronectrin (CAS 38965-84-3, molecular formula C₂₅H₃₃ClO₆, molecular weight 464.98 g/mol) is a meroterpenoid natural product first isolated from the fungus Nectria coccinea as part of a family of antibiotics including LL-Z1272-β, ascochlorin (LL-Z1272-γ), LL-Z1272-δ, and LL-Z1272-ε [1]. Its structure, based on 3-[5-(3-oxocyclohexyl)pent-2-enyl]-5-chloro-orsellinaldehyde, belongs to the ascochlorin-type meroterpenoid class and contains a chlorine atom that distinguishes it from certain dechlorinated analogs [1][2]. Chloronectrin exhibits activity against Gram-positive bacteria and has demonstrated cytotoxic effects in multiple cancer cell lines [2].

Chloronectrin Substitution Risk Assessment: Why Ascochlorin-Class Compounds Cannot Be Interchanged


Chloronectrin and its close structural relatives—including ascochlorin, deacetylchloronectrin, and ilicicolins—are ascochlorin-type meroterpenoids that share a common chlorinated orsellinaldehyde core yet exhibit markedly divergent biological activity profiles due to differences in side-chain substitution patterns. Direct comparative studies reveal that ascochlorin is substantially more cytotoxic than chloronectrin (e.g., ~29-fold higher potency against NCI-H187 small-cell lung cancer cells, 1.6 vs. 46 μg/mL IC₅₀) [1], while deacetylchloronectrin demonstrates antifungal activity against Botrytis cinerea (IC₅₀ 21.60 μg/mL) and Sclerotinia sclerotiorum (IC₅₀ 16.79 μg/mL) [2]. Substituting one analog for another without acknowledging these activity differentials introduces significant experimental variability and procurement risk. Furthermore, the halogen substitution pattern (chloro- vs. bromo-) fundamentally alters biosynthetic outcomes, with bromide supplementation yielding entirely different product profiles in N. coccinea fermentations [3].

Chloronectrin Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparator Analogs


Differential Cytotoxicity of Chloronectrin vs. Ascochlorin Across Human Cancer Cell Lines

Chloronectrin demonstrates substantially lower cytotoxicity than its close structural analog ascochlorin across multiple human cancer cell lines, providing a wider therapeutic window for certain experimental applications. In direct head-to-head comparison under identical assay conditions, chloronectrin exhibited 29-fold higher IC₅₀ against NCI-H187 small-cell lung cancer cells (46 μg/mL vs. 1.6 μg/mL) and 5.1-fold higher IC₅₀ against KB oral epidermoid carcinoma cells (5.9 μg/mL vs. 30 μg/mL) relative to ascochlorin [1]. Against Vero cells (African green monkey kidney, a non-cancerous control line), chloronectrin showed 6.4-fold lower cytotoxicity (21 μg/mL vs. 3.3 μg/mL) [1].

Anticancer drug discovery Natural product cytotoxicity Structure-activity relationship

Chloronectrin-Derived Analog Deacetylchloronectrin Demonstrates Fungicidal Activity Against Botrytis cinerea

Deacetylchloronectrin (W1-4), the deacetylated analog of chloronectrin, exhibits antifungal activity against Botrytis cinerea with an IC₅₀ of 21.60 μg/mL in mycelial growth inhibition assays, comparable to ilicicolin C (W1-5; IC₅₀ 26.69 μg/mL) but less potent than 5-chlorocolletorin B (W1-2; IC₅₀ 36.45 μg/mL) [1]. This provides a functional baseline for chloronectrin-derived scaffolds in antifungal applications.

Agricultural fungicide Botrytis cinerea control Natural product antifungal

Chloronectrin-Derived Analog Deacetylchloronectrin Inhibits Sclerotinia sclerotiorum Mycelial Growth

Deacetylchloronectrin (W1-4) inhibits mycelial growth of Sclerotinia sclerotiorum with an IC₅₀ of 16.79 μg/mL, placing it intermediate in potency among tested ascochlorin-class analogs: less active than ilicicolin C (W1-5; IC₅₀ 12.11 μg/mL) but more active than 5-chlorocolletorin B (W1-2; IC₅₀ 20.21 μg/mL) [1]. This demonstrates class-level fungicidal activity against a major agricultural pathogen.

Sclerotinia sclerotiorum Antifungal natural product Plant disease control

Chloronectrin Recommended Use Cases for Scientific Procurement


Anticancer Screening with Reduced Baseline Cytotoxicity Requirements

Chloronectrin is suitable for cancer cell line screening programs where a lower-potency meroterpenoid scaffold is desired to establish structure-activity relationships with reduced off-target toxicity concerns. Its 29-fold lower potency against NCI-H187 small-cell lung cancer cells compared to ascochlorin (IC₅₀ 46 vs. 1.6 μg/mL) makes it a useful reference compound for evaluating derivatives aimed at achieving intermediate cytotoxic activity [1].

Structure-Activity Relationship Studies of Ascochlorin-Class Meroterpenoids

Chloronectrin serves as a key reference compound in SAR studies of ascochlorin-type meroterpenoids, with its unique side-chain substitution pattern providing a distinct activity fingerprint across multiple cell lines. Researchers can benchmark derivative potency against the chloronectrin profile (NCI-H187 IC₅₀ 46 μg/mL, KB IC₅₀ 5.9 μg/mL) to quantify the impact of structural modifications [1].

Antifungal Lead Discovery Using Chloronectrin-Class Scaffolds

Deacetylchloronectrin, a direct structural analog of chloronectrin, demonstrates fungicidal activity against Botrytis cinerea (IC₅₀ 21.60 μg/mL) and Sclerotinia sclerotiorum (IC₅₀ 16.79 μg/mL) [2]. Procurement of chloronectrin enables the synthesis and evaluation of derivative libraries targeting agricultural fungal pathogens, with deacetylchloronectrin providing a validated potency benchmark.

Fermentation Optimization Studies in Nectria and Related Fungal Species

Chloronectrin biosynthesis in Nectria coccinea is sensitive to halide availability; substituting bromide for chloride in fermentation media diverts production to brominated analogs rather than chloronectrin [3]. This halide-dependent biosynthetic plasticity makes chloronectrin a valuable marker for optimizing fermentation conditions in natural product discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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